2-Hexenedinitrile is an organic compound with the molecular formula . It features a linear chain of six carbon atoms with two cyano groups () located at the second and fifth positions of the hexene backbone. This compound is classified as a dinitrile due to the presence of two nitrile functional groups. 2-Hexenedinitrile is a colorless liquid that is soluble in organic solvents and has potential applications in various chemical syntheses and material science.
Several methods exist for synthesizing 2-hexenedinitrile:
2-Hexenedinitrile has several notable applications:
Several compounds share structural similarities with 2-hexenedinitrile, particularly within the categories of alkenes and nitriles:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 1-Hexenenitrile | Contains one nitrile group; more reactive towards nucleophiles. | |
| 3-Hexenenitrile | Similar structure; different position of double bond affects reactivity. | |
| Adiponitrile | Dicarboxylic acid precursor; used in nylon production. |
Uniqueness: 2-Hexenedinitrile's unique feature is its dual nitrile groups positioned on a hexene backbone, which allows it to participate in diverse
2-Hexenedinitrile exists in multiple isomeric forms, primarily differentiated by the configuration around the double bond:
The compound contains a six-carbon chain with a double bond and two terminal nitrile groups. The position of the double bond and its geometric configuration lead to several isomers:
The physical properties of 2-hexenedinitrile and its isomers vary based on their structural configuration. Table 1 summarizes these properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₆N₂ | |
| Molecular Weight | 106.13 g/mol | |
| Density | 0.983 g/cm³ | |
| Boiling Point | 120°C at 0.7 mmHg | |
| Melting Point | 74-79°C | |
| Flash Point | 146.2-151.6°C | |
| LogP | 1.37 | |
| PSA | 47.58 |
The compound is characterized by its two reactive nitrile groups, which can undergo various transformations including hydrogenation, hydrolysis, and coordination with metals.
Hexamethylenediamine (1,6-diaminohexane) is a cornerstone polymer precursor, primarily synthesized via catalytic hydrogenation of adiponitrile (1,4-dicyanobutane) [2]. While 2-hexenedinitrile is not directly used in this process, its structural analogy to adiponitrile provides insights into hydrogenation mechanisms. Industrial-scale production employs iron-based catalysts under high-pressure ammonia environments, where sequential hydrogenation reduces nitrile groups to primary amines [2].
Iron catalysts, often derived from magnetite precursors, facilitate the hydrogenation of nitriles to amines. The process involves two primary stages:
For 2-hexenedinitrile, analogous multi-stage hydrogenation would require selective reduction of both nitrile groups while managing the reactivity of the conjugated double bond. Nickel or cobalt catalysts, known for nitrile hydrogenation, may face challenges due to competing alkene hydrogenation.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Selectivity (%) |
|---|---|---|---|---|
| Fe | Adiponitrile | 120–180 | 200–340 | 98.8 [2] |
| Ni | 2-Hexenedinitrile* | 80–150 | 50–150 | 85–92* |
| Rh | Aliphatic Nitriles | 25–80 | 1–10 | 95–99 [3] |
*Theoretical data extrapolated from analogous systems.
Selective hydrogenation of 2-hexenedinitrile enables access to chiral amines and unsaturated intermediates critical for pharmaceuticals. Rhodium-based catalysts, such as [RhH(CO)(PPh₃)₂], exhibit superior control over regioselectivity and stereochemistry [3].
The hydrogenation follows an unsaturated pathway:
Selectivity hinges on ligand choice and reaction conditions. For example, chiral diphosphine ligands promote asymmetric hydrogenation, yielding enantiomerically pure amines for APIs like vasodilators or antivirals.
| Target Product | Catalyst | Solvent | H₂ Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| (Z)-2-Hexene-1,6-diamine | [Rh(cod)(DIPAMP)]⁺ | MeOH | 10 | 94 [3] |
| 6-Amino-2-hexenenitrile | Pd/C | NH₃/EtOH | 50 | 88* |
Industrial hydrogenation of dinitriles often generates byproducts due to incomplete conversion or side reactions. For 2-hexenedinitrile, key byproducts include:
Under basic conditions, intramolecular cyclization forms piperidine derivatives (e.g., 2-cyanopiperidine), which reduce catalyst efficiency [2].
The conjugated alkene in 2-hexenedinitrile isomerizes to trans-alkenes or dimerizes under high temperatures, complicating product separation. Iron catalysts, while cost-effective, accelerate oligomerization at >150°C [2].
| Byproduct | Formation Mechanism | Mitigation Strategy |
|---|---|---|
| 2-Cyanopiperidine | Intramolecular cyclization | Acidic reaction media [2] |
| trans-2-Hexenedinitrile | Alkene isomerization | Low-temperature operation [3] |
| Dimerized species | Radical-mediated oligomerization | Add radical inhibitors (e.g., BHT) |
Irritant